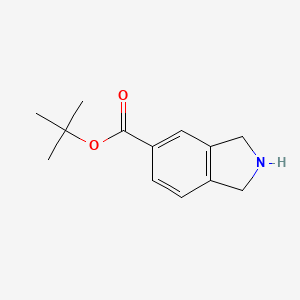

tert-Butyl isoindoline-5-carboxylate

Description

Academic Significance of Isoindoline (B1297411) Scaffolds in Heterocyclic Chemistry

The isoindoline scaffold, a bicyclic structure featuring a benzene (B151609) ring fused to a five-membered pyrrolidine (B122466) ring, is a privileged motif in drug discovery and chemical biology. Derivatives of isoindoline are found in numerous natural products and synthetic molecules that exhibit a wide range of biological and pharmacological properties. The structural rigidity and defined three-dimensional shape of the isoindoline core make it an attractive template for designing molecules that can bind to biological targets with high affinity and specificity. The isoindoline framework is a key component in several clinically approved drugs used to treat conditions such as cancer, inflammation, and hypertension. Its significance also extends to materials science, where isoindoline derivatives are investigated for use as dyes and functional organic materials.

Research Context of N-Protected Isoindoline Carboxylates, including tert-Butyl isoindoline-5-carboxylate

In multi-step organic synthesis, controlling the reactivity of functional groups is paramount. For amine-containing scaffolds like isoindoline, the nitrogen atom is often "protected" to prevent it from undergoing unwanted reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common and versatile N-protecting groups used in modern synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

This compound (CAS No. 1564450-77-6) is an example of such an N-protected heterocyclic compound. nih.gov It features both a Boc-protected nitrogen atom within the isoindoline ring system and a tert-butyl ester (carboxylate) group attached to the benzene ring at the 5-position. This dual functionality makes it a highly valuable and versatile building block. The Boc group directs the molecule's reactivity, while the carboxylate group serves as a handle for further chemical modification, such as conversion to amides, which are prevalent in pharmaceuticals. The strategic placement of these groups allows chemists to construct complex molecular architectures with precision.

Overview of Key Research Areas Pertaining to Isoindoline Esters

Research involving isoindoline esters, such as the title compound, is primarily focused on their application as intermediates in the synthesis of complex target molecules. A key area of investigation is their use in medicinal chemistry for the development of new therapeutic agents. For instance, the related precursor, tert-butyl 5-bromoisoindoline-2-carboxylate, has been identified as a useful linker for creating Proteolysis Targeting Chimeras (PROTACs), an emerging class of drugs designed to degrade specific disease-causing proteins. medchemexpress.com This highlights the role of functionalized isoindolines in cutting-edge pharmaceutical research. The conversion of such bromo-derivatives into carboxylates is a standard synthetic strategy, positioning this compound as a logical successor in these synthetic campaigns. Furthermore, these esters are instrumental in the construction of polycyclic systems and in structure-activity relationship (SAR) studies, where systematic modification of the molecule is required to optimize its biological activity.

Due to the limitations of publicly available scientific literature, specific, citable details regarding the synthesis, physical properties, spectroscopic characterization, and direct applications of this compound could not be definitively obtained. The following sections are based on general chemical principles and data available for closely related structural analogs.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2,3-dihydro-1H-isoindole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)9-4-5-10-7-14-8-11(10)6-9/h4-6,14H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKJQJZPYPZPCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(CNC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl Isoindoline 5 Carboxylate and Analogous Derivatives

Direct Functionalization and Protecting Group Strategies

Direct functionalization and the use of protecting groups are fundamental to the synthesis of complex molecules like tert-butyl isoindoline-5-carboxylate. These strategies allow for the selective modification of the isoindoline (B1297411) core and the management of reactive functional groups throughout the synthetic sequence.

Introduction of the tert-Butyl Ester Moiety in Isoindoline Systems

The introduction of a tert-butyl ester group is a common strategy to protect carboxylic acids due to its stability to a wide range of nucleophilic and basic conditions, and its facile removal under acidic conditions. researchgate.net For the synthesis of this compound, the esterification of isoindoline-5-carboxylic acid is a key step. Several methods can be employed for this transformation.

One effective method involves the reaction of the carboxylic acid with tert-butyl trichloroacetimidate (B1259523) in the presence of a Lewis acid catalyst such as boron trifluoride etherate. rsc.org This method is advantageous due to its mild reaction conditions. Another approach is the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) with a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP). nih.gov

More recently, a method utilizing bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (B1210297) (t-BuOAc) has been developed for the tert-butylation of various carboxylic acids, including those on heterocyclic systems. researchgate.net This method is notable for its efficiency and mild conditions. The general principle of these reactions involves the activation of the carboxylic acid followed by nucleophilic attack by tert-butanol (B103910) or a tert-butyl cation equivalent.

Table 1: Reagents for Direct tert-Butylation of Carboxylic Acids

| Reagent | Catalyst/Conditions | Reference |

|---|---|---|

| tert-Butyl trichloroacetimidate | Boron trifluoride etherate | rsc.org |

| Di-tert-butyl dicarbonate | 4-(Dimethylamino)pyridine (DMAP) | nih.gov |

| tert-Butyl acetate | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | researchgate.net |

N-Protection via tert-Butoxycarbonyl (Boc) Group Application in Isoindoline Synthesis

The secondary amine of the isoindoline ring is often protected to prevent unwanted side reactions during subsequent synthetic manipulations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its ease of introduction and removal. The N-protection of an isoindoline is typically achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (B128534) or sodium bicarbonate.

This reaction is generally high-yielding and proceeds under mild conditions. The resulting N-Boc protected isoindoline is stable to a variety of reaction conditions, including those used for the modification of the aromatic ring or the ester group. The Boc group can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. researchgate.net

Cyclization and Ring-Formation Reaction Pathways

The construction of the isoindoline core is a critical aspect of the synthesis of this compound. Various cyclization strategies have been developed to form this bicyclic heterocycle.

Intramolecular Cyclization Approaches for Isoindoline Core Construction

Intramolecular cyclization reactions are a powerful tool for the synthesis of the isoindoline skeleton. These reactions typically involve the formation of a carbon-nitrogen bond to close the five-membered ring. One common strategy is the reductive amination of a suitably substituted phthalaldehyde derivative. For instance, a 2-formylbenzylamine derivative can undergo intramolecular reductive amination to yield the corresponding isoindoline.

Another approach involves the intramolecular Heck reaction of an N-allyl-2-bromoaniline derivative. Palladium-catalyzed cyclization of such precursors can afford the isoindoline core. nih.gov Furthermore, acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives has been shown to produce isoindolines through the generation of a benzylic carbenium ion. organic-chemistry.org The intramolecular Diels-Alder reaction has also been utilized for the construction of the isoindolinone core, which can be a precursor to isoindolines. nih.govnih.gov

A direct synthesis of the isoindoline core has been achieved through a one-step procedure involving the ortho-C-H alkenylation-oxidative followed by intramolecular aminative cyclization of pyridinesulfonamide derivatives of benzylamines. researchgate.net

Table 2: Intramolecular Cyclization Strategies for Isoindoline Synthesis

| Precursor Type | Reaction Type | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| 2-Formylbenzylamine derivative | Reductive Amination | Reducing agent (e.g., NaBH₃CN) | - |

| N-Allyl-2-bromoaniline derivative | Intramolecular Heck Reaction | Palladium catalyst | nih.gov |

| 2-Alkenylarylethylamine derivative | Intramolecular Hydroamination | Acid catalyst | organic-chemistry.org |

Multi-component Reaction Strategies for Isoindoline Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like isoindolines from simple starting materials in a single step. Several MCRs have been developed for the construction of the isoindoline scaffold.

One notable example is the three-component reaction between a phthalaldehyde, an amine, and a dienophile. This reaction proceeds via the in situ formation of an isoindole intermediate, which then undergoes a Diels-Alder reaction with the dienophile to afford the isoindoline product. nih.gov Isocyanide-based MCRs, such as the Ugi or Passerini reactions, can also be adapted to produce highly substituted isoindolinones, which can serve as precursors to isoindolines. mdpi.com

A catalyst-free, one-pot, three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene (B1212753) compound in water has been reported to yield isoindolin-1-imine derivatives, which can be further transformed into isoindolines. researchgate.net

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, scalability, and environmental footprint of isoindoline synthesis, advanced techniques and process optimization strategies are increasingly being employed.

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates and improve yields in the synthesis of isoindolinone derivatives. uobasrah.edu.iqnih.gov Microwave heating can be particularly beneficial for cyclization and multi-component reactions, often reducing reaction times from hours to minutes. oatext.commdpi.com

Continuous flow chemistry offers several advantages for the synthesis of isoindolines, including enhanced safety, better process control, and easier scalability. mdpi.comnih.gov Flow reactors can be used for hazardous reactions or for the in-situ generation and use of unstable intermediates. The synthesis of an isoindoline-annulated tricyclic sultam library has been successfully demonstrated using a combination of microwave-assisted and continuous-flow organic synthesis (MACOS). nih.gov

Process optimization often involves the screening of catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. For instance, the optimization of a palladium-catalyzed C-H activation/cyclization reaction for the synthesis of indolines involved the screening of various ligands and solvents to achieve high yields. researchgate.net Such optimization principles are directly applicable to the synthesis of this compound to develop robust and scalable manufacturing processes.

Continuous Flow Synthesis Methodologies for Isoindoline Derivatives

Continuous flow chemistry represents a significant advancement over traditional batch processing, offering enhanced safety, better heat and mass transfer, and improved reproducibility. ucsb.edu This technology is particularly advantageous for reactions that are fast, exothermic, or involve unstable intermediates. ucsb.edu While direct literature on the continuous flow synthesis specifically for this compound is sparse, the principles have been successfully applied to related heterocyclic structures like indoles. mdpi.com

The translation of batch reactions for indole (B1671886) synthesis to flow processes showcases the potential for isoindoline derivatives. For instance, the Fischer indole synthesis has been adapted to continuous flow systems using heated microreactors, which allows for rapid optimization and production. mdpi.com Similarly, functionalizations such as N-protection (e.g., with a Boc group, similar to the tert-butyl ester in the target molecule) and C-3 iodination of indoles have been efficiently performed under flow conditions. ucsb.edu These examples suggest that established batch syntheses for isoindolines, such as the intramolecular cyclization of suitable precursors, could be adapted to a continuous flow setup. This would involve pumping the starting material solution through a heated reactor coil or a packed-bed reactor containing a catalyst to achieve rapid and efficient conversion to the isoindoline core.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Often longer (hours to days) | Significantly shorter (seconds to minutes) nih.gov |

| Scalability | Challenging, often requires re-optimization | Easier, by extending operation time or using larger reactors ucsb.edu |

| Safety | Higher risk with large volumes of reagents and exotherms | Inherently safer due to small reaction volumes at any given time ucsb.edu |

| Process Control | Difficult to precisely control temperature and mixing | Superior control over reaction parameters ucsb.edu |

Enzymatic Synthesis and Biocatalysis in Ester Formation

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. europa.eu Enzymes operate under mild conditions of temperature and pH and can exhibit remarkable chemo-, regio-, and stereoselectivity. europa.euyoutube.com In the context of this compound, the key feature is the ester group. The formation of esters, particularly tert-butyl esters, can be achieved using enzymatic catalysis.

Lipases are a class of enzymes commonly used for esterification reactions. nih.gov While the direct enzymatic synthesis of this compound has not been specifically detailed, the synthesis of other tert-butyl esters via biocatalysis is established. For example, a fully enzymatic strategy has been developed for peptide synthesis where C-terminally protected peptide tert-butyl esters are key intermediates. researchgate.net In this process, an enzyme like Alcalase, a serine endopeptidase, can catalyze the interconversion of esters, demonstrating the feasibility of manipulating tert-butyl esters in a biocatalytic system. researchgate.net The primary advantage of an enzymatic route is the potential for high selectivity and the avoidance of harsh reagents and byproducts associated with chemical esterification, leading to a more cost-efficient and environmentally friendly process. nih.gov

High-Throughput Screening for Reaction Condition Optimization

High-Throughput Screening (HTS) is a powerful methodology used to rapidly test a large number of reaction conditions in parallel. This approach accelerates the discovery of optimal catalysts, solvents, temperatures, and other parameters for a chemical synthesis. nih.gov For the synthesis of isoindoline derivatives, HTS can be employed to quickly identify the best conditions for cyclization reactions, C-H functionalization, or other key bond-forming steps.

For instance, in the development of synthetic routes to quinoxaline (B1680401) derivatives, a related heterocyclic system, microdroplet-assisted reactions combined with mass spectrometry detection were used for HTS. nih.gov This platform allowed for the rapid (millisecond timescale) screening of reaction conditions to maximize yield. nih.gov A similar approach could be applied to optimize the synthesis of this compound. A library of catalysts (e.g., various palladium complexes), ligands, bases, and solvents could be screened in a multi-well plate format. The reaction outcomes could then be rapidly analyzed by techniques like LC-MS to determine the yield and purity of the desired product, drastically reducing the time required for process development compared to traditional one-at-a-time optimization. researchgate.net

Asymmetric Synthesis of Chiral Isoindoline Carboxylates

The synthesis of specific enantiomers of chiral molecules is of paramount importance in medicinal chemistry, as different stereoisomers can have vastly different biological activities. This section explores methods to control the stereochemistry during the synthesis of isoindoline carboxylates.

Application of Chiral Auxiliaries in Stereoselective Isoindoline Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed. wikipedia.org This strategy is widely used in asymmetric synthesis.

In the synthesis of chiral isoindoline-1-carboxylic acid esters, chiral sulfinamides, such as tert-butanesulfinamide, have been effectively used as chiral auxiliaries. acs.orgorganic-chemistry.org The synthesis involves a palladium/Brønsted-acid-catalyzed intramolecular allylic amination. The chiral sulfinyl group on the nitrogen atom directs the cyclization to occur in a diastereoselective manner, leading to the formation of a specific stereoisomer of the isoindoline product. acs.org The auxiliary can then be cleaved to yield the valuable chiral isoindoline-1-carboxylic acid ester, an unnatural α-amino acid scaffold. acs.org The effectiveness of different auxiliaries can vary, and often a screening process is necessary to find the optimal one for a specific transformation. researchgate.net

Table 2: Key Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Type | Example | Key Feature |

|---|---|---|

| Oxazolidinones | Evans Auxiliaries (e.g., (S)-4-Benzyl-2-oxazolidinone) sigmaaldrich.com | Effective in controlling stereochemistry of enolate alkylation and aldol (B89426) reactions. researchgate.net |

| Sulfinamides | tert-Butanesulfinamide sigmaaldrich.com | Used for the asymmetric synthesis of amines and applied in isoindoline synthesis. acs.org |

| Camphorsultam | Oppolzer's Camphorsultam | Highly crystalline derivatives often aid in purification and characterization. researchgate.net |

| Pseudoephedrine | Myers' Auxiliary | Used for asymmetric alkylation of a wide range of prochiral ketones and aldehydes. |

Palladium-Catalyzed Asymmetric Allylic C–H Amination for Chiral Isoindolines

Palladium-catalyzed reactions are powerful tools for forming carbon-nitrogen bonds. A particularly elegant strategy is the direct functionalization of a C-H bond, which avoids the need for pre-functionalized starting materials. chinesechemsoc.org The palladium-catalyzed asymmetric intramolecular allylic C–H amination is a highly efficient method for constructing a variety of substituted chiral isoindolines. chinesechemsoc.org

This reaction utilizes a palladium catalyst in conjunction with a chiral ligand. The catalyst activates an allylic C-H bond within the substrate, and the chiral ligand environment dictates the facial selectivity of the subsequent intramolecular amination, leading to high enantioselectivity. This method has been shown to produce enantioenriched isoindolines in high yields (up to 98%) and with excellent enantiomeric excesses (up to 98% ee). chinesechemsoc.org The reaction conditions are typically mild, and the method demonstrates broad substrate compatibility, making it a versatile tool for accessing biologically important chiral isoindolines. chinesechemsoc.org

Diastereoselective and Enantioselective Approaches to Isoindoline Stereoisomers

Achieving control over multiple stereocenters in a single molecule requires highly sophisticated diastereoselective and enantioselective methods. For isoindoline derivatives, several such approaches have been developed.

One method involves a tandem reaction that includes the regioselective ring-opening of aziridines followed by an intramolecular aza-Michael addition. rsc.org This process has been used to synthesize cis-1,3-disubstituted isoindolines with good diastereoselectivity. rsc.org Another powerful strategy is the palladium-catalyzed desymmetrization of diarylmethyltriflamides via a C-H activation/[4+1] annulation with olefins. nih.gov This reaction, using a mono-N-protected amino acid (MPAA) as a chiral ligand, provides efficient access to chiral cis-1,3-disubstituted isoindolines with excellent regio-, diastereo-, and enantioselectivity. nih.gov

Furthermore, organocatalysis provides a complementary approach. Chiral phosphoric acids have been used as bifunctional catalysts to promote cascade reactions, yielding isoindolinones with both N-N axial chirality and central chirality with high diastereo- and enantioselectivity. researchgate.net These advanced methods enable the precise construction of complex isoindoline stereoisomers, which is crucial for investigating their structure-activity relationships in biological systems.

Precursor Chemistry and Starting Material Diversification

Phthalic anhydride (B1165640) and its substituted derivatives serve as fundamental building blocks for the synthesis of the isoindoline core. A key starting material for obtaining the 5-carboxy functional group is trimellitic anhydride. The synthesis of this compound from trimellitic anhydride involves a multi-step process that begins with the formation of an imide, followed by reduction and subsequent esterification and protection steps.

The initial reaction of trimellitic anhydride with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, leads to the formation of 5-carboxyisoindoline-1,3-dione. This dione (B5365651) can then be selectively reduced to the corresponding isoindoline. Common reducing agents for this transformation include zinc dust or catalytic hydrogenation. rsc.org The resulting isoindoline-5-carboxylic acid can then undergo esterification to form the tert-butyl ester. This is often achieved by reacting the carboxylic acid with tert-butanol in the presence of an acid catalyst or by using tert-butylating agents like di-tert-butyl dicarbonate. researchgate.netthieme.deorganic-chemistry.org Finally, the nitrogen of the isoindoline ring is protected with a tert-butyloxycarbonyl (Boc) group, typically by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, to yield the target compound, this compound. organic-chemistry.org

The diversification of starting materials can be achieved by using substituted phthalic anhydrides. For instance, 4-nitrophthalic anhydride can be used to introduce a nitro group at the 5-position of the isoindoline ring, which can later be reduced to an amino group, providing a handle for further functionalization. organic-chemistry.org Similarly, halogenated phthalic anhydrides, such as 4-bromophthalic anhydride, are crucial precursors for introducing halogens onto the isoindoline scaffold, as will be discussed in the following section. The synthesis of these substituted phthalic anhydrides often starts from the corresponding substituted phthalic acids.

Table 1: Synthesis of Isoindoline Precursors from Phthalic Anhydride Derivatives

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| Trimellitic anhydride | 1. NH₃, Heat2. Zn, AcOH | Isoindoline-5-carboxylic acid | rsc.org |

| Phthalic anhydride | Glycine, Glacial Acetic Acid, Reflux | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | nih.gov |

| 3a,4,7,7a-Tetrahydroisobenzofuran-1,3-dione | Ethanolamine, Toluene, Reflux | 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | acgpubs.org |

| Phthalic anhydride | Aniline, Glacial Acetic Acid, 120 °C | 2-Phenylisoindoline-1,3-dione | rsc.org |

Halogenated isoindolines, particularly 5-bromoisoindoline (B105162), are highly versatile intermediates for the synthesis of this compound analogs. The bromine atom serves as a synthetic handle for introducing a wide variety of functional groups through palladium-catalyzed cross-coupling reactions.

The precursor, tert-butyl 5-bromoisoindoline-2-carboxylate, is typically synthesized from 5-bromoisoindoline. The synthesis of 5-bromoisoindoline itself can be achieved by the reduction of 5-bromoisoindoline-1,3-dione. The subsequent N-protection of 5-bromoisoindoline with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a base like sodium bicarbonate yields tert-butyl 5-bromoisoindoline-2-carboxylate.

This bromo-derivative is a key substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of isoindoline-5-carboxylate analogs. These reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters introduces aryl or heteroaryl groups at the 5-position. nih.govlibretexts.orgresearchgate.net

Sonogashira Coupling: Coupling with terminal alkynes provides access to 5-alkynyl-substituted isoindolines. nih.govthieme-connect.deorganic-chemistry.org

Buchwald-Hartwig Amination: Amination with various primary or secondary amines leads to the formation of 5-amino-substituted isoindolines. researchgate.netwikipedia.orglibretexts.org

These transformations allow for significant diversification at a late stage of the synthesis, making halogenated isoindoline precursors valuable tools in medicinal chemistry and materials science.

Table 2: Palladium-Catalyzed Transformations of tert-Butyl 5-Bromoisoindoline-2-carboxylate

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product | Reference(s) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | tert-Butyl 5-phenylisoindoline-2-carboxylate | nih.gov |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | tert-Butyl 5-(phenylethynyl)isoindoline-2-carboxylate | nih.govthieme-connect.de |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | tert-Butyl 5-(morpholino)isoindoline-2-carboxylate | researchgate.net |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | XPhos Pd G2 / K₃PO₄ | tert-Butyl 5-(4-methoxyphenyl)isoindoline-2-carboxylate | nih.gov |

| Sonogashira | Trimethylsilylacetylene | [DTBNpP]Pd(crotyl)Cl / TMP | tert-Butyl 5-((trimethylsilyl)ethynyl)isoindoline-2-carboxylate | nih.gov |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | tert-Butyl 5-(phenylamino)isoindoline-2-carboxylate | wikipedia.org |

Reactivity Profiles and Transformation Pathways of Tert Butyl Isoindoline 5 Carboxylate Derivatives

Selective Cleavage of the tert-Butoxycarbonyl (Boc) Protecting Group

The N-Boc group is a cornerstone of amine protection strategy in organic synthesis, prized for its stability in basic and nucleophilic conditions while being readily removable under acidic conditions.

The standard method for cleaving the Boc protecting group from the isoindoline (B1297411) nitrogen involves treatment with a strong acid. The generally accepted mechanism proceeds via protonation of the carbonyl oxygen of the carbamate, followed by a unimolecular decomposition (E1 mechanism). This cleavage results in the formation of the unstable carbamic acid, which rapidly decarboxylates to yield the free secondary amine (the isoindoline), carbon dioxide, and a stable tert-butyl cation. The tert-butyl cation is typically scavenged by a nucleophile or eliminated to form isobutene. ambeed.com

A variety of acidic reagents and conditions have been developed for this transformation, with the choice often depending on the sensitivity of other functional groups within the molecule. Strong acids like trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent, and hydrogen chloride (HCl) in solvents like dioxane or methanol (B129727) are commonly employed. organic-chemistry.orgchemicalbook.com

Table 1: Common Reagents for Acid-Catalyzed N-Boc Deprotection

| Reagent | Solvent(s) | Typical Conditions | Reference(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% TFA in DCM, Room Temp | chemicalbook.com |

| Hydrogen Chloride (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate (B1210297) | 1-4 M HCl, Room Temp | organic-chemistry.org |

| Sulfuric Acid (H₂SO₄) | Dichloromethane (DCM) | Catalytic to stoichiometric amounts | nih.gov |

| Phosphoric Acid (H₃PO₄) | Aqueous | 85% aqueous solution | nih.gov |

| p-Toluenesulfonic acid (TsA) | Toluene, TFE-CH₂Cl₂ | Reflux or Room Temp | nih.gov |

In molecules containing multiple acid-sensitive groups, the non-selective nature of strong acids can be problematic. Consequently, methods for the selective cleavage of the N-Boc group have been developed. These strategies often rely on milder reagents or alternative energy sources to achieve chemoselectivity.

One approach is the use of specific Lewis acids, such as zinc bromide (ZnBr₂) or cerium(III) chloride, which can sometimes differentiate between various acid-labile protecting groups based on their coordination properties. nih.govacs.org For instance, ZnBr₂ in dichloromethane has been used for the chemoselective hydrolysis of tert-butyl esters in the presence of certain other protecting groups. acs.org Another mild and selective method involves using oxalyl chloride in methanol, which has been shown to deprotect N-Boc groups on various substrates, including those with other acid-labile functionalities like esters. chemicalbook.com

Thermal deprotection offers another orthogonal strategy. In the absence of an acid catalyst, N-Boc groups can be removed at high temperatures. This method can be highly selective; for example, by carefully controlling the temperature in a continuous flow reactor, an aryl N-Boc group can be cleaved in the presence of a more stable alkyl N-Boc group. organic-chemistry.org

Table 2: Selected Methods for Selective N-Boc Deprotection

| Method | Reagent(s) | Key Feature | Reference(s) |

|---|---|---|---|

| Mild Lewis Acid | ZnBr₂ in CH₂Cl₂ | Chemoselective cleavage | nih.govacs.org |

| Mild Lewis Acid System | CeCl₃·7H₂O-NaI in Acetonitrile | Reverses usual selectivity, cleaving t-butyl esters over N-Boc | masterorganicchemistry.com |

| Activated Carbonyl | Oxalyl chloride in Methanol | Mild conditions, tolerant of other acid-labile groups | chemicalbook.com |

| Thermal (Continuous Flow) | Heat (e.g., 150-230 °C) in MeOH or TFE | No acid catalyst needed; selectivity via temperature control | organic-chemistry.org |

| Catalyst-Free Hydrolysis | Water | Eco-friendly, requires reflux temperatures | medchemexpress.com |

Functional Group Interconversions on the Isoindoline Core

The isoindoline framework itself is amenable to various transformations, allowing for further diversification of the molecule.

The isoindoline core contains benzylic C-H bonds at the C1 and C3 positions, which are susceptible to oxidation. This can lead to the formation of the corresponding isoindolinone (a cyclic amide or lactam). The presence of an N-Boc group can influence the reactivity and stability of these positions. For example, related N-Boc protected isoindolinones, such as tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate, are known compounds, indicating that oxidation of the C1 position is a feasible transformation. nih.gov

Regarding reduction, the ester functional group at the C5 position is the primary site for such reactions. While strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the tert-butyl ester to a primary alcohol (yielding tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate), this transformation is often performed after converting the ester to a more reactive derivative or by using alternative reagents to avoid harsh conditions. sigmaaldrich.comlibretexts.org The use of milder reagents like diisobutylaluminum hydride (DIBAL-H), typically at low temperatures, can facilitate the partial reduction of the ester to the corresponding aldehyde. libretexts.org Sodium borohydride (B1222165) is generally not strong enough to reduce esters but can be used if the ester is first converted to a more reactive intermediate, such as a thioester. nsf.gov

Direct nucleophilic aromatic substitution on the benzene (B151609) ring of the isoindoline is challenging due to its electron-rich nature. However, functionalization can be readily achieved by starting with a halogenated precursor. A key intermediate for this purpose is tert-butyl 5-bromoisoindoline-2-carboxylate. chemicalbook.commedchemexpress.com The bromine atom at the C5 position serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, through reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The use of this bromo-intermediate is a common strategy for preparing diversely substituted isoindolines as inhibitors for biological targets. chemicalbook.com

Additionally, palladium-catalyzed intramolecular reactions can be used to form the isoindoline ring itself, which constitutes a formal nucleophilic substitution on the aromatic ring by an enolate. nih.govacs.org

Carboxylic Acid Derivatization and Carbonyl Modifications

The tert-butyl ester at the C5 position is a gateway to a variety of other functional groups. Following its cleavage to the free carboxylic acid (isoindoline-5-carboxylic acid), standard derivatization protocols can be applied.

The most common transformation is the formation of amides via coupling with primary or secondary amines. This reaction is typically mediated by a wide range of peptide coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). asiaresearchnews.comgrowingscience.com

Similarly, the carboxylic acid can be re-esterified to form different esters (e.g., methyl, ethyl, or benzyl (B1604629) esters) through methods like the Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis. masterorganicchemistry.com Alternatively, coupling reagents like DCC with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used for esterification under milder, neutral conditions. organic-chemistry.org

The carbonyl group itself can be completely removed via reduction. As mentioned previously, strong reducing agents like LiAlH₄ can reduce the carboxylic acid (formed after deprotection) or the ester directly to the corresponding primary alcohol, tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate. sigmaaldrich.comorganic-chemistry.org

Table 3: Derivatization Pathways for the Isoindoline-5-Carboxylate Group

| Transformation | Starting Group | Reagent(s) | Product Functional Group | Reference(s) |

|---|---|---|---|---|

| Amide Formation | Carboxylic Acid | Amine, HATU, DIPEA | Amide | growingscience.com |

| Amide Formation | Carboxylic Acid | Amine, B(OCH₂CF₃)₃ | Amide | acs.org |

| Esterification | Carboxylic Acid | Alcohol, H₂SO₄ (catalyst) | Ester | masterorganicchemistry.com |

| Esterification | Carboxylic Acid | Alcohol, DCC, DMAP | Ester | organic-chemistry.org |

| Reduction to Alcohol | Ester or Carboxylic Acid | LiAlH₄ or NaBH₄ (on thioester) | Primary Alcohol | libretexts.orgnsf.gov |

| Reduction to Aldehyde | Ester | DIBAL-H | Aldehyde | libretexts.org |

Amidation and Further Esterification Reactions

The tert-butyl ester group of tert-butyl isoindoline-5-carboxylate is a key functional handle that can be readily transformed into other functional groups, such as amides and different esters. These transformations typically proceed via a two-step sequence involving the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by a coupling reaction.

Amidation: The direct conversion of the tert-butyl ester to an amide is challenging. A more common and practical approach involves the initial cleavage of the tert-butyl group to yield isoindoline-5-carboxylic acid. This hydrolysis is often achieved under acidic conditions. The resulting carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form the corresponding amide. Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, typically using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to furnish the amide. researchgate.netorganic-chemistry.org A one-pot method for the amidation of tert-butyl esters has been developed using α,α-dichlorodiphenylmethane as a chlorinating agent with a tin(II) chloride catalyst to generate the acid chloride in situ, which subsequently reacts with amines in high yields. researchgate.netorganic-chemistry.org

Esterification (Transesterification): Similar to amidation, the tert-butyl ester can be converted to other esters. This is typically achieved by first hydrolyzing the tert-butyl ester to the carboxylic acid and then re-esterifying with a different alcohol under acidic conditions (e.g., Fischer esterification). Direct transesterification of tert-butyl esters can be difficult due to the stability of the tert-butyl cation. However, specific catalytic methods can achieve this transformation. For instance, a one-pot synthesis of various esters from tert-butyl esters has been demonstrated using a tin(II) chloride catalyst system. organic-chemistry.org

These transformations are fundamental in diversifying the isoindoline scaffold, allowing for the introduction of a wide array of functional groups to modulate the physicochemical and pharmacological properties of the final compounds.

Decarboxylation Processes of Isoindoline-5-carboxylates

The removal of the carboxylate group from the 5-position of the isoindoline ring is a significant transformation that yields the parent isoindoline core, which can be a target molecule itself or an intermediate for further functionalization. The decarboxylation of aryl carboxylic acids, such as isoindoline-5-carboxylic acid (obtained after hydrolysis of the tert-butyl ester), does not typically occur with simple heating, unlike certain beta-keto acids. youtube.comnih.gov

This transformation generally requires metal catalysis. Transition metal-catalyzed decarboxylative coupling has emerged as a powerful synthetic tool where a carboxylic acid serves as an in-situ source of a carbon nucleophile. illinois.edu For the simple removal of the carboxyl group (protodecarboxylation), silver and copper catalysts have been investigated. rsc.org Density functional theory (DFT) calculations on the mechanism of silver- and copper-catalyzed decarboxylation of aryl carboxylic acids suggest that the reaction proceeds through a carboxylate complex, followed by the ejection of CO2 and subsequent protodemetallation. rsc.org The efficiency of these reactions can be influenced by substituents on the aromatic ring. rsc.org

Decarboxylative cross-coupling reactions are also a prominent application, where the carboxylate group is replaced by a new carbon-carbon or carbon-heteroatom bond, effectively using the carboxylic acid as a building block. illinois.eduacs.org For example, copper-mediated decarboxylative C-H arylation of heteroarenes with benzoic acids has been reported, using molecular oxygen as the oxidant. nih.gov

Cross-Coupling and C-C Bond Forming Methodologies

The isoindoline scaffold can be readily elaborated through various carbon-carbon bond-forming reactions, with transition metal-catalyzed cross-coupling being a cornerstone of modern synthetic strategy.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming C-C bonds between an organoboron species and an organic halide or triflate. libretexts.org To utilize this compound in a Suzuki reaction, it must first be converted into a suitable electrophilic partner, typically a halo-isoindoline derivative (e.g., bromo- or iodo-isoindoline). For example, a halogen atom can be introduced onto the aromatic ring of the isoindoline scaffold, which can then participate in the cross-coupling reaction.

The general catalytic cycle for the Suzuki reaction involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the halogenated isoindoline derivative, forming a Pd(II) intermediate. youtube.comlibretexts.org

Transmetalation: In the presence of a base, the organic group from the boronic acid or ester reagent is transferred to the palladium center, displacing the halide. youtube.comlibretexts.org

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

This methodology allows for the introduction of a vast array of aryl, heteroaryl, or vinyl groups at specific positions on the isoindoline aromatic ring, making it a powerful tool for generating libraries of complex molecules for drug discovery. nih.govyoutube.com The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and scope. youtube.com

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Halogenated Aminopyrazole | Arylboronic Acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | Up to 98% nih.gov |

| Diaryl Bromide | Boronic Ester | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane/H2O | 80% youtube.com |

| Aryl Bromide | Phenylboronic Acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | Not specified libretexts.org |

Alkylation Reactions of Substituted Isoindolines

Alkylation reactions provide another avenue for modifying the isoindoline core, either at the nitrogen atom or at a carbon position.

N-Alkylation: The secondary amine of the isoindoline ring in this compound is nucleophilic and can be readily alkylated using various alkylating agents (e.g., alkyl halides, tosylates) in the presence of a suitable base. This reaction introduces substituents directly onto the nitrogen atom, which can significantly influence the molecule's steric and electronic properties.

C-Alkylation: While direct C-H alkylation of the aromatic ring is possible under specific catalytic conditions, a more common strategy involves the alkylation of related isoindolinone derivatives. Isoindolinones, which possess a carbonyl group at the C1 position, can be deprotonated at the adjacent C3 position using a strong base like lithium diisopropylamide (LDA) to form a carbanion. This carbanion can then be trapped with various electrophiles, including alkyl halides, to install a substituent at the C3 position. This approach has been used for the asymmetric synthesis of 3-substituted isoindolinones, which are valuable chiral building blocks.

| Substrate | Reagent(s) | Product Type | Key Features | Reference |

|---|---|---|---|---|

| (S)-2-(tert-butylsulfinyl)-isoindolin-1-one | 1. LDA 2. Alkyl Halide (R-X) | 3-Alkyl-isoindolinone | Asymmetric synthesis, high diastereomeric ratios. | illinois.edu |

| N'-benzyl-N,N-dimethylurea | 1. t-BuLi 2. Electrophile (E+) | 3-Substituted isoindolin-1-one | One-pot lithiation and cyclization. | researchgate.net |

| N-arylisoindolinone | Alkene, Ir(I) catalyst | ortho-C-H Alkylated N-arylisoindolinone | Branched-selective C-H activation. | rsc.org |

Applications in Advanced Organic Synthesis and Chemical Research

Role as Versatile Synthetic Intermediates for Complex Molecules

The strategic placement of functional groups on the tert-Butyl isoindoline-5-carboxylate scaffold renders it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. The isoindoline (B1297411) nucleus is a core component of numerous clinically significant compounds, underscoring its importance as a foundational structure in drug discovery. mdpi.com The tert-butyl ester and the N-Boc protecting group (often present in its derivatives) provide orthogonal handles that allow for selective chemical manipulation at different sites of the molecule.

Research has demonstrated the utility of functionalized derivatives, such as tert-butyl 5-bromoisoindoline-2-carboxylate, in constructing more elaborate structures. medchemexpress.comsynquestlabs.com For instance, the bromo derivative can undergo palladium-catalyzed carbonylation reactions to yield dicarboxylate products, effectively adding a new functional handle for further elaboration. sci-hub.se A prominent example from a study on Discoidin Domain Receptor 1 (DDR1) inhibitors involved the synthesis of tert-butyl 5-bromoisoindoline-2-carboxylate, which was then converted to 2-(tert-butyl) 5-methyl isoindoline-2, 5-dicarboxylate as a key step toward the final target molecules. sci-hub.se

Furthermore, the isoindoline framework has been employed in intramolecular Diels-Alder (IMDA) reactions, a powerful tool for creating polycyclic systems. This approach was used to generate a complex molecule, tert-Butyl 3a-chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate, showcasing the ability of the isoindoline core to serve as a template for stereochemically rich and intricate structures. researchgate.net The availability of derivatives with boronic acid or boronic ester functionalities, such as tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate, further expands its utility, enabling participation in Suzuki coupling reactions to form carbon-carbon bonds with a wide range of partners. sigmaaldrich.com

Construction of Diverse Nitrogen-Containing Heterocyclic Systems

The this compound framework is itself a nitrogen-containing heterocycle that serves as a valuable starting point for the synthesis of more complex heterocyclic systems. mdpi.com The reactivity of its functionalized derivatives allows for the annulation (fusion) of additional rings or the attachment of other heterocyclic moieties.

The amino derivative, tert-butyl 5-aminoisoindoline-2-carboxylate, provides a nucleophilic nitrogen atom that can be used as a handle to build new heterocyclic rings, such as imidazoles or pyrazines, onto the isoindoline core. chemicalbook.comambeed.com Similarly, the bromo- and boronic ester derivatives are ideal substrates for transition-metal-catalyzed cross-coupling reactions, allowing for the direct linkage of other nitrogen-containing heterocycles to the isoindoline backbone. medchemexpress.comsigmaaldrich.com Research has also shown the synthesis of isoindoles bearing a guanidine (B92328) group, introducing another type of nitrogen-rich functionality. mdpi.com These substituted isoindoles can then undergo cycloaddition reactions, demonstrating a pathway to complex, polycyclic nitrogen-containing systems. mdpi.com The formation of tert-Butyl 3a-chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate through an intramolecular cycloaddition further illustrates how the fundamental isoindoline structure can be elaborated into intricate, multi-ring heterocyclic architectures. researchgate.net

Utility in Peptide Synthesis Methodologies as Protected Amino Acid Surrogates

While not a standard amino acid, the this compound scaffold possesses features that make it relevant to peptide synthesis, particularly as a non-natural, conformationally constrained amino acid analogue. The field of peptide synthesis relies heavily on protecting group strategies to ensure specific bond formation. nih.govlibretexts.org The most common orthogonal protection scheme involves the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the N-terminus and the acid-labile tert-butyl (tBu) group for carboxylic acid and hydroxyl side chains. nih.goviris-biotech.de

Many derivatives of this compound are supplied with the isoindoline nitrogen protected by a tert-butoxycarbonyl (Boc) group, another acid-labile protecting group fundamental to an alternative peptide synthesis strategy. iris-biotech.debiosynth.com The presence of the tert-butyl ester at the 5-position aligns with the use of tBu esters for side-chain protection in Fmoc-based solid-phase peptide synthesis (SPPS). iris-biotech.depeptide.com

The rigid bicyclic structure of the isoindoline core can be used to mimic beta-turns or to enforce a specific conformation upon a peptide chain, a common strategy in medicinal chemistry to enhance biological activity or metabolic stability. This concept is analogous to the use of other constrained proline mimetics, such as cis 5-tert-butyl-L-proline, which has been synthesized and evaluated for its ability to induce a specific peptide bond conformation. nih.gov Therefore, incorporating the this compound moiety into a peptide sequence could serve as a method to introduce a rigid, non-natural element, acting as a surrogate for a standard amino acid to achieve specific structural and functional outcomes.

Development of Chemical Scaffolds for Diversified Libraries

The this compound scaffold is an excellent platform for the development of diversified chemical libraries, a cornerstone of modern drug discovery. The ability to introduce key reactive functional groups at the 5-position of the isoindoline ring allows for the application of a wide range of synthetic transformations in a parallel or combinatorial fashion. nih.gov

The bromo, amino, and boronic ester derivatives are particularly well-suited for this purpose:

tert-Butyl 5-bromoisoindoline-2-carboxylate serves as a versatile precursor for numerous cross-coupling reactions, including Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a vast array of aryl, heteroaryl, alkyl, alkynyl, and amino substituents. medchemexpress.comsynquestlabs.com

tert-Butyl 5-aminoisoindoline-2-carboxylate provides a nucleophilic handle for diversification through acylation with a library of carboxylic acids or sulfonyl chlorides, alkylation, or reductive amination with a library of aldehydes and ketones. chemicalbook.comambeed.com

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is an ideal partner for Suzuki coupling reactions with a diverse set of aryl and heteroaryl halides or triflates, enabling rapid construction of biaryl structures. sigmaaldrich.com

The use of solid-supported reagents and scavengers can facilitate these multi-reaction sequences, allowing for high-throughput synthesis and purification, which is essential for library generation. orgsyn.org

Table 1: Functionalized this compound Derivatives for Library Synthesis

| Derivative Name | Functional Group | Potential Library-Generating Reactions |

|---|---|---|

| tert-Butyl 5-bromoisoindoline-2-carboxylate | Bromo (-Br) | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Coupling |

| tert-Butyl 5-aminoisoindoline-2-carboxylate | Amino (-NH₂) | Acylation, Sulfonylation, Reductive Amination, Alkylation |

Precursors for Specialized Organic Reagents and Ligands

Beyond its role as a scaffold for bioactive molecules, this compound and its derivatives serve as precursors for highly specialized organic reagents and ligands used in chemical biology and catalysis. umich.eduumich.edu

A compelling example is the use of tert-butyl 5-bromoisoindoline-2-carboxylate as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that induce the degradation of specific proteins. In one documented case, this bromo-isoindoline derivative was used in the synthesis of a PROTAC designed to degrade the HSD17B13 protein, highlighting its application in creating sophisticated chemical biology tools. medchemexpress.com

Furthermore, the isoindoline structure, with its nitrogen atom and the potential to introduce other heteroatoms through functionalization, can be incorporated into the design of ligands for transition metal complexes. The development of new ligands is crucial for advancing the field of catalysis and for creating new materials with specific electronic or magnetic properties. umich.edu The synthetic accessibility and modular nature of functionalized isoindolines make them attractive candidates for building novel chelating agents.

Analytical and Structural Elucidation Methodologies

Spectroscopic Characterization Techniques in Structural Confirmation

Spectroscopy is a cornerstone in the structural verification of organic compounds. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its precise atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide critical data regarding the connectivity and chemical environment of atoms within tert-Butyl isoindoline-5-carboxylate.

¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The tert-butyl group is highly characteristic, appearing as a sharp singlet due to its nine equivalent protons, typically observed in a region shielded from other signals. nih.gov The protons on the isoindoline (B1297411) core and the aromatic ring exhibit more complex splitting patterns (e.g., doublets, triplets, or multiplets) based on their coupling with adjacent protons. The symmetry of the isoindoline structure influences the appearance of the methylene (B1212753) protons.

¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include those for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the distinct carbons of the aromatic and isoindoline rings. rsc.org The chemical shifts are indicative of the electronic environment of each carbon atom. In some cases, due to the presence of rotational conformers around the N-Boc group, a doubling of signals may be observed in NMR spectra. beilstein-journals.org

Interactive Table: Predicted NMR Data for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| tert-Butyl Protons | ¹H | ~1.50 | Singlet (s) | Integrates to 9H; characteristic sharp signal. nih.gov |

| Methylene Protons (C1, C3) | ¹H | ~4.5 - 4.8 | Singlet (s) or two doublets | Appearance depends on molecular symmetry and solvent. |

| Aromatic Protons | ¹H | ~7.2 - 8.0 | Multiplets (m) or doublets (d) | Specific shifts and coupling depend on substitution pattern. |

| tert-Butyl Quaternary Carbon | ¹³C | ~80 - 85 | - | From the O-C(CH₃)₃ group. rsc.org |

| tert-Butyl Methyl Carbons | ¹³C | ~28 | - | From the C(CH₃)₃ group. rsc.org |

| Methylene Carbons (C1, C3) | ¹³C | ~50 - 55 | - | Carbons of the heterocyclic ring. |

| Aromatic Carbons | ¹³C | ~120 - 145 | - | Six distinct signals expected for the benzene (B151609) ring. |

| Carbonyl Carbon (C=O) | ¹³C | ~165 - 170 | - | Characteristic downfield shift for ester carbonyl. |

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can measure the mass-to-charge ratio (m/z) with enough precision to confirm a unique molecular formula.

For this compound (C₁₃H₁₇NO₂), the exact mass can be calculated and compared to the experimental value. Common ionization techniques like Electrospray Ionization (ESI) would typically produce protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺. The observed m/z value from HRMS analysis provides strong evidence for the compound's identity.

Interactive Table: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | Calculated |

| Monoisotopic Mass | 219.12593 g/mol | Calculated |

| Predicted [M+H]⁺ | 220.13321 | Calculated |

| Predicted [M+Na]⁺ | 242.11516 | Calculated |

| Predicted [M+K]⁺ | 258.08910 | Calculated |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

The most prominent peak is typically the carbonyl (C=O) stretch from the carboxylate ester, which is strong and sharp. libretexts.org The C-O single bond stretches of the ester also produce significant peaks. Additionally, C-H stretching vibrations from both the aliphatic (tert-butyl and isoindoline methylene) and aromatic parts of the molecule are readily identifiable.

Interactive Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Ester Carbonyl (C=O) | Stretch | 1725 - 1700 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Ester C-O | Stretch | 1300 - 1150 | Strong |

| Alkane C-H | Stretch | 2980 - 2850 | Medium to Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak |

Chromatographic Separation and Purity Assessment Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for both the purification of synthesized compounds and the determination of their purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. A typical analysis involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a gradient mixture of an organic solvent (like acetonitrile) and water. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the aromatic ring absorbs strongly. A pure sample will show a single major peak, and the area of this peak relative to the total area of all peaks is used to quantify the purity, which is often expected to be above 95% for research-grade chemicals. sigmaaldrich.com

Following a chemical synthesis, crude products often contain unreacted starting materials, byproducts, and other impurities. Standard purification techniques for compounds like this compound include column chromatography and recrystallization.

Column Chromatography: This technique is widely used for the purification of organic compounds. rsc.org The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is passed through the column. rsc.org Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

Recrystallization: This is a purification technique for solid compounds. It involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution. orgsyn.org The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. For a compound like tert-butyl carbamate, hexane or a benzene-hexane mixture has been used effectively for recrystallization. orgsyn.org A similar solvent system could be explored for this compound.

Theoretical and Computational Chemistry Studies on Isoindoline Carboxylates

Density Functional Theory (DFT) Calculations and Mechanistic Insights

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry due to its balance of accuracy and computational cost. It is widely applied to study isoindoline (B1297411) derivatives to understand their behavior in chemical reactions.

DFT calculations are crucial for mapping the potential energy surface of a reaction, allowing for the identification of intermediates and, most importantly, transition state structures. By calculating the Gibbs free energy barriers between species, chemists can predict the most likely reaction pathway. researchgate.netresearchgate.net For example, in reactions forming isoindoline scaffolds, DFT can be used to investigate the energetics of bond-forming and bond-breaking steps. researchgate.net

A typical mechanistic study involves:

Reactant and Product Optimization: Calculating the lowest energy geometries of the starting materials and products.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This is often the most computationally intensive step.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state correctly connects the desired reactant and product.

In studies of related heterocyclic systems, DFT has been used to model complex multi-step reactions, such as catalyzed annulations or carboxylation reactions. researchgate.netresearchgate.net For instance, investigations into the Kolbe-Schmitt reaction mechanism have used DFT to calculate the energy barriers for electrophilic addition and subsequent proton transfer steps, revealing which pathways are kinetically or thermodynamically favored. researchgate.netresearchgate.net These methodologies are directly applicable to understanding reactions involving tert-butyl isoindoline-5-carboxylate, such as its synthesis or further functionalization.

A significant application of DFT is the prediction of stereoselectivity in asymmetric synthesis. For chiral molecules like substituted isoindolines, understanding the origin of stereocontrol is vital. DFT calculations can model the transition states leading to different stereoisomers. The calculated energy difference between these diastereomeric transition states can be used to predict the diastereomeric ratio (d.r.) of the product.

In a notable study on the synthesis of chiral isoindoline-1-carboxylic acid esters, DFT was employed to understand the stereocontrol in a palladium/Brønsted-acid-catalyzed intramolecular allylic amination. acs.org The calculations helped predict the diastereoselectivity for various substrates. acs.org The correlation between the computed energy differences and the experimentally observed product ratios demonstrated that the reaction could switch from thermodynamic to kinetic control depending on the substrate. acs.org This predictive power is invaluable for designing new synthetic routes to enantiomerically enriched isoindoline derivatives. acs.orgresearchgate.net

Beyond reaction pathways, DFT provides a wealth of information about the electronic nature of a molecule. Key analyses for compounds like this compound include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface. It identifies regions of positive and negative potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net For this compound, the MEP would highlight the electron-rich oxygen atoms of the carboxylate and the potentially electron-deficient regions on the aromatic ring or near the nitrogen atom.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into lone pairs, bonding orbitals, and antibonding orbitals. wisc.edu It is particularly useful for quantifying non-covalent interactions, charge delocalization, and hyperconjugative effects. researchgate.net The analysis can reveal stabilizing interactions, such as the delocalization of a lone pair into an adjacent antibonding orbital, and provides insight into the nature of specific bonds within the molecule. researchgate.netwisc.edu

| Parameter | Description | Typical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.5 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 2.0 to 4.0 Debye |

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure of molecules, crystal packing, and ligand-receptor binding. Computational methods are essential for visualizing and quantifying these weak forces.

Reduced Density Gradient (RDG) analysis is a computational technique based on the electron density and its gradient. It allows for the visualization of non-covalent interactions in real space. The analysis generates 3D isosurfaces that identify different types of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Typically appear as blue-colored discs or surfaces.

Weak van der Waals Interactions: Appear as broad, green-colored surfaces.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as red-colored regions.

This method is invaluable for understanding the subtle forces that dictate the conformational preferences of flexible molecules like this compound or how it might interact with a biological target. researchgate.netmdpi.com

Hirshfeld surface analysis is a powerful tool for analyzing intermolecular interactions within a crystal structure. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions involved in close intermolecular contacts. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum, while blue regions indicate longer contacts. nih.gov

| Contact Type | Description | Typical Contribution (%) |

|---|---|---|

| H···H | Contacts between hydrogen atoms | 40 - 70% |

| C···H / H···C | Carbon-hydrogen contacts | 10 - 20% |

| O···H / H···O | Oxygen-hydrogen contacts (includes H-bonds) | 10 - 20% |

| N···H / H···N | Nitrogen-hydrogen contacts (includes H-bonds) | < 5% |

| C···C | Contacts between carbon atoms (e.g., π-π stacking) | < 5% |

Molecular Modeling and Conformational Landscape Analysis

Computational chemistry provides a powerful lens for examining the three-dimensional structures and dynamic behaviors of molecules like this compound. While specific molecular modeling and conformational analysis studies dedicated exclusively to this compound are not extensively available in the reviewed scientific literature, a comprehensive understanding of its likely conformational landscape can be constructed from established principles of heterocyclic chemistry and computational studies of analogous structures. nih.govpitt.eduscribd.com

The core of this compound is the isoindoline ring system, which consists of a benzene (B151609) ring fused to a five-membered pyrrolidine (B122466) ring. mdpi.com The conformational flexibility of this molecule is primarily dictated by the puckering of the non-aromatic five-membered ring.

Puckering of the Isoindoline Ring

Five-membered rings are not planar and adopt puckered conformations to relieve torsional strain. nih.gov The two most common conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). In the envelope conformation, four of the ring atoms are coplanar, and the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. These conformations are typically separated by low energy barriers, and the ring often undergoes rapid interconversion between various puckered forms, a process known as pseudorotation. nih.gov

For the isoindoline ring system, the fusion to the rigid benzene ring significantly constrains the possible conformations of the five-membered ring. The C-N-C portion of the pyrrolidine ring and the two carbons shared with the benzene ring introduce specific constraints. The puckering is therefore localized to the C-N-C fragment and the two methylene (B1212753) (-CH2-) groups.

Influence of Substituents

The conformational landscape of this compound is further influenced by its two bulky substituents: the N-tert-butyloxycarbonyl (Boc) group and the 5-tert-butyl carboxylate group.

Expected Conformational Preferences

Based on these principles, the isoindoline ring in this compound is expected to exist in a dynamic equilibrium of envelope and twist conformations. The energy difference between these conformers is likely to be small. The dominant conformation will be the one that best accommodates the sterically bulky N-Boc group in a pseudo-equatorial orientation, thereby minimizing unfavorable steric clashes.

The following table summarizes the key theoretical parameters that define the conformation of a five-membered ring system like the one in isoindoline.

| Parameter | Description | Expected Influence on this compound |

| Puckering Amplitude (q) | A measure of the degree of non-planarity of the ring. | The fused benzene ring likely reduces the overall puckering amplitude compared to a free pyrrolidine ring. |

| Phase Angle of Pseudorotation (Φ) | Describes the specific puckered conformation (e.g., envelope or twist). | A range of phase angles will be accessible, with a preference for those that place the N-Boc group in a sterically favorable position. |

| Energy Barrier to Pseudorotation | The energy required to interconvert between different puckered forms. | Expected to be low, allowing for rapid conformational averaging at room temperature. |

| Nitrogen Inversion Barrier | The energy required to invert the pyramidal geometry of the nitrogen atom. | Significantly increased by the electron-withdrawing N-Boc group, effectively preventing inversion. |

A hypothetical conformational energy landscape for the isoindoline ring is presented below, illustrating the relative energies of key conformations.

| Conformer | N-Boc Group Orientation | Relative Energy (Qualitative) | Key Interactions |

| Envelope 1 | Pseudo-equatorial | Low | Minimized steric strain. |

| Twist | Pseudo-equatorial/axial | Low | Slight increase in torsional strain compared to envelope. |

| Envelope 2 | Pseudo-axial | High | Significant steric clash between the Boc group and the ring. |

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Isoindoline (B1297411) Synthesis and Functionalization

The synthesis of the isoindoline core has traditionally relied on methods that can be harsh or lack efficiency. The future development of novel catalytic systems is paramount for accessing tert-butyl isoindoline-5-carboxylate and its derivatives in a more sustainable and versatile manner. Great strides have been made in the catalytic asymmetric synthesis of isoindolinones, a closely related class of compounds, utilizing transition metals like rhodium, palladium, iridium, and copper, as well as various organocatalysts. nih.govscite.ai These advancements provide a fertile ground for the development of catalysts specifically tailored for this compound.

Future research should focus on the following areas:

Transition Metal Catalysis: There is a significant opportunity to explore a wider range of transition metal catalysts for the direct synthesis and functionalization of the isoindoline ring. researchgate.net For instance, iridium-catalyzed oxidative annulation of benzamides with a C1 synthon has shown promise for creating diverse isoindolin-1-ones and could be adapted for this compound. organic-chemistry.org Similarly, palladium-catalyzed C-H carbonylation of benzylamines offers a direct route to the isoindolinone scaffold. organic-chemistry.org

Organocatalysis: Chiral phosphoric acids, phase transfer catalysts, and thioureas have been successfully employed in the asymmetric synthesis of isoindolinones, and their application to this compound could lead to the development of enantiomerically pure compounds with enhanced biological activity. nih.gov

Sustainable Methods: The development of greener synthetic methodologies is a key trend in chemical research. nih.gov Acceptorless dehydrogenative coupling (ADC) using alcohols as starting materials, mediated by transition metal catalysts, presents an environmentally benign route to N-heterocycles and is a promising avenue for the synthesis of this compound. rsc.org

| Catalyst Type | Potential Application for this compound | Key Advantages |

| Transition Metal Catalysts (Pd, Rh, Ir, Cu) | Direct C-H functionalization, asymmetric synthesis, annulation reactions. | High efficiency, selectivity, and broad substrate scope. nih.govresearchgate.net |

| Organocatalysts (Chiral Phosphoric Acids, Thioureas) | Enantioselective synthesis of chiral derivatives. | Metal-free, environmentally friendly, and capable of producing highly enantiopure products. nih.gov |

| Heterogeneous Catalysts | Use in flow chemistry and continuous manufacturing processes. | Ease of separation, reusability, and suitability for industrial applications. nih.gov |

Integration of this compound in Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery has propelled the development of automated synthesis platforms. researchgate.net The integration of this compound into these systems would significantly accelerate the discovery of new bioactive molecules.

Future research in this area should aim to:

Develop Solid-Phase Synthesis Protocols: Adapting the synthesis of this compound and its derivatives to solid supports is crucial for its use in automated parallel synthesis. This would enable the rapid generation of large libraries of compounds for high-throughput screening. researchgate.net

Flow Chemistry Applications: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Developing flow-based synthetic routes to this compound would be a significant step towards its efficient and on-demand production.

Robotics and AI-Driven Synthesis: The use of robotic platforms combined with artificial intelligence for reaction planning and execution is revolutionizing chemical synthesis. csmres.co.uk Incorporating this compound into these "self-driving laboratories" could lead to the discovery of novel reaction pathways and optimized synthetic conditions.

| Automated Platform | Potential Impact on this compound Research |

| Solid-Phase Synthesis | Rapid generation of large and diverse compound libraries for screening. researchgate.net |

| Flow Chemistry | Efficient, scalable, and safe production with precise reaction control. |

| AI-Driven Robotic Platforms | Autonomous discovery of new synthetic routes and optimization of reaction conditions. csmres.co.uk |

Exploration of Undiscovered Synthetic Transformations and Applications

The true potential of this compound may lie in synthetic transformations and applications that are yet to be discovered. The isoindole nucleus is known to participate in a variety of reactions, including cycloadditions, which could be exploited to create novel and complex molecular architectures. researchgate.net

Emerging opportunities include: